2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide
Description
This compound is a heterocyclic small molecule featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a methyl group at position 3. The imidazo[2,1-b]thiazole moiety is linked via a methylene bridge to an acetamide group, which is further substituted with a 3,5-dimethylisoxazole ring.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c1-11-16(13(3)27-24-11)8-19(26)22-9-18-12(2)25-10-17(23-20(25)28-18)14-4-6-15(21)7-5-14/h4-7,10H,8-9H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJWJCHEEBRBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CC4=C(ON=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structure and Synthesis
The compound features a complex structure comprising an isoxazole ring and an imidazo[2,1-b]thiazole moiety. The synthesis typically involves multi-step organic reactions where starting materials such as 3,5-dimethylisoxazole and substituted thiazoles are reacted under controlled conditions to yield the target compound. For instance, a common synthetic route may involve the use of dibromomethane in the presence of potassium carbonate to facilitate the formation of the desired acetamide derivative .
Antimicrobial Properties
Research indicates that compounds containing isoxazole and thiazole rings often exhibit significant antimicrobial activity. In particular, derivatives similar to the target compound have shown promising results against various bacterial strains and fungi. The presence of halogen substituents (e.g., fluorine) in the phenyl ring has been correlated with enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
Anticancer Activity
Several studies have assessed the anticancer potential of thiazole-containing compounds. The target compound's structural components suggest it could inhibit key pathways involved in cancer cell proliferation. For example, derivatives of imidazo[2,1-b]thiazole have been shown to interfere with DNA synthesis and induce apoptosis in cancer cell lines like HepG-2 (liver cancer) and A-549 (lung cancer) with reported IC50 values in the low micromolar range .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cell division and metabolic processes critical for pathogen survival.
- DNA Intercalation : The planar structure of the thiazole moiety allows for intercalation between DNA base pairs, disrupting replication processes essential for cancer cell survival .
- Signal Transduction Modulation : Some derivatives may act on specific receptors or signaling pathways that regulate cellular responses to stress or growth signals.
Antibacterial Efficacy
A study evaluating a series of thiazole derivatives demonstrated that compounds with fluorinated phenyl groups exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like penicillin . This suggests that the target compound may possess similar or superior antibacterial properties.
Anticancer Evaluation
In vitro assays conducted on HepG-2 and A-549 cell lines revealed that certain thiazole derivatives led to a reduction in cell viability by more than 70% at concentrations below 10 µM. This highlights the potential of the target compound as a lead for further development in cancer therapeutics .
Data Summary Table
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate isoxazole and imidazo[2,1-b]thiazole moieties. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity of the synthesized compound. For instance, the crystal structure analysis reveals specific dihedral angles between phenyl rings, which can influence biological activity .
Anticancer Properties
Research indicates that compounds containing isoxazole and imidazo[2,1-b]thiazole units exhibit significant anticancer activities. For example, derivatives similar to 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide have shown promising results against various cancer cell lines:
These compounds demonstrated cytotoxic effects comparable to established chemotherapeutics like Doxorubicin, suggesting their potential as effective anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have reported that certain derivatives exhibit excellent antimicrobial effects against a variety of pathogens:
These findings highlight the versatility of this compound in targeting both cancerous cells and microbial infections.
Case Studies
Several case studies illustrate the therapeutic potential of compounds related to This compound :
- In vitro Studies : A study demonstrated that treatment with similar compounds led to significant reductions in cell viability in various cancer cell lines after 24 hours of exposure.
- In vivo Models : Animal models treated with these compounds showed reduced tumor growth rates compared to control groups, indicating their potential effectiveness in clinical settings.
- Combination Therapies : Research is ongoing to explore the efficacy of combining these compounds with existing therapies to enhance anticancer effects while minimizing side effects.
Chemical Reactions Analysis
Step 1: Imidazo[2,1-b]thiazole Core Formation
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The imidazo[2,1-b]thiazole scaffold is constructed through cyclocondensation of 2-aminothiazole derivatives with α-bromoketones or α-halocarbonyl compounds .
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For the 6-(4-fluorophenyl) substituent, a Suzuki-Miyaura cross-coupling reaction is employed, using palladium catalysts to introduce the aryl group at the 6-position .
Step 2: Acetamide Side-Chain Incorporation
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The acetamide linker is introduced via nucleophilic acyl substitution. The primary amine on the imidazo[2,1-b]thiazole methyl group reacts with 2-(3,5-dimethylisoxazol-4-yl)acetyl chloride in the presence of a base (e.g., triethylamine) .
Reaction Conditions
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | α-Bromoketone, DMF, 80°C, 12h | 65–75 | >95% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C | 70–80 | >98% |
| Acylation | Acetyl chloride, Et₃N, THF, 0°C → RT | 85–90 | >99% |
Imidazo[2,1-b]thiazole Core
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Electrophilic Aromatic Substitution (EAS): The 4-fluorophenyl group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para position relative to the fluorine atom .
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Oxidation: The sulfur atom in the thiazole ring undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form sulfoxides or sulfones, altering electronic properties .
Acetamide Linker
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Hydrolysis: Under acidic or basic conditions, the acetamide undergoes hydrolysis to yield carboxylic acid and amine derivatives. Rates depend on pH and temperature .
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Nucleophilic Substitution: The methylene group adjacent to the carbonyl is susceptible to nucleophilic attack (e.g., Grignard reagents) .
3,5-Dimethylisoxazole
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Ring-Opening Reactions: Strong bases (e.g., NaOH) cleave the isoxazole ring, forming β-ketonitrile intermediates .
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Thermal Stability: Decomposes above 200°C, releasing CO and methyl radicals .
Biological Interaction-Driven Reactivity
The compound’s bioactivity is linked to its interactions with enzymatic targets:
Metabolic Reactions
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Cytochrome P450 Oxidation: The 4-fluorophenyl group undergoes hydroxylation at the para position, forming a catechol metabolite .
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Glucuronidation: The acetamide’s primary amine is conjugated with glucuronic acid in hepatic microsomes.
Target Binding
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Kinase Inhibition: The imidazo[2,1-b]thiazole core binds ATP pockets in kinases, with the 3-methyl group enhancing hydrophobic interactions .
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Antimicrobial Activity: The fluorophenyl group disrupts bacterial cell membranes via dipole interactions .
Photodegradation
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Exposure to UV light (λ = 254 nm) induces cleavage of the isoxazole ring, forming 3,5-dimethyl-4-isoxazoline and acetamide fragments .
Thermal Degradation
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At >150°C, the imidazo[2,1-b]thiazole ring undergoes retro-Diels-Alder decomposition, releasing H₂S and aromatic amines .
Comparative Reactivity Table
| Functional Group | Reaction Type | Key Reagents/Conditions | Products |
|---|---|---|---|
| Imidazo[2,1-b]thiazole | EAS (Nitration) | HNO₃/H₂SO₄, 0°C | 5-Nitroimidazothiazole derivative |
| Acetamide | Alkaline Hydrolysis | NaOH, H₂O, reflux | 2-Aminomethylimidazothiazole |
| 4-Fluorophenyl | Suzuki Cross-Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |
| 3,5-Dimethylisoxazole | Ring-Opening | NaNH₂, THF, −78°C | β-Ketonitrile intermediate |
Comparison with Similar Compounds
Structural Analysis and Key Features
- Core Structure: The imidazo[2,1-b]thiazole system is a bicyclic heteroaromatic scaffold known for metabolic stability and binding affinity to biological targets such as kinases and G-protein-coupled receptors .
- Substituents :
- 6-(4-Fluorophenyl) : Enhances lipophilicity and may participate in π-π stacking interactions with target proteins.
- 3-Methyl Group : Likely improves steric hindrance, reducing off-target interactions.
- Acetamide Linker : Facilitates hydrogen bonding with enzymatic active sites.
- 3,5-Dimethylisoxazole : Contributes to electron-withdrawing effects and modulates solubility .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups: The methylsulfonyl group in Compound 5 improves target affinity (IC50 = 1.4 μM) compared to non-sulfonated analogs. However, the dimethylamino group in Compound 6a further enhances activity (IC50 = 1.2 μM) due to increased solubility and charge interactions .
Role of Fluorine : The 4-fluorophenyl group in the target compound may mimic the methylsulfonyl group’s electronic effects while offering superior metabolic resistance.
Linker Flexibility : The acetamide spacer in the target compound provides conformational flexibility absent in rigid analogs like the carboxamide derivative listed in .
Q & A
Q. What are the key synthetic strategies for preparing 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic coupling. For example:
Isoxazole Formation : 3,5-Dimethylisoxazole-4-carboxylic acid derivatives are prepared via cyclocondensation of diketones with hydroxylamine .
Imidazo[2,1-b]thiazole Core : The 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole intermediate is synthesized by reacting 4-fluorophenyl-substituted thiazoles with α-bromoketones, followed by cyclization .
Acetamide Coupling : The final step involves nucleophilic substitution or amide bond formation between the isoxazole and imidazothiazole moieties using coupling agents like EDC/HOBt .
Key Data : Yields range from 55–80% under optimized conditions, with purity confirmed via HPLC (>95%) .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray Crystallography : Used to resolve ambiguous stereochemistry and confirm the imidazo[2,1-b]thiazole core’s planarity (bond angles: ~120° for thiazole ring) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 2.3–2.5 ppm (isoxazole-CH₃), δ 7.2–8.1 ppm (aromatic protons), and δ 4.1–4.3 ppm (CH₂ linker) .
- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 438.15 calculated vs. 438.12 observed) .
Q. What preliminary biological activities have been reported?
- Methodological Answer :
- In Vitro Assays : Screened against kinase targets (e.g., JAK2, EGFR) using ATP-competitive binding assays (IC₅₀: 0.1–5 µM) .
- Antimicrobial Testing : Evaluated via microdilution (MIC: 8–32 µg/mL against Gram-positive bacteria) .
Note : Activity correlates with the 4-fluorophenyl group’s electron-withdrawing effect .
Advanced Research Questions
Q. How can synthetic yield be optimized using Design of Experiments (DoE)?
- Methodological Answer :
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Surface Modeling : Central Composite Design (CCD) identifies optimal conditions (e.g., 60°C, DMF, 10 mol% Pd(OAc)₂), improving yield from 55% to 78% .
Data Contradiction : Lower temperatures (<50°C) reduce byproduct formation but slow reaction kinetics. Balance via DoE .
Q. How to resolve discrepancies in NMR data between synthetic batches?
- Methodological Answer :
- Variable Temperature NMR : Detects rotational isomers in the acetamide linker (e.g., coalescence at 80°C) .
- HPLC-PDA/MS : Identifies trace impurities (e.g., unreacted thiazole intermediates) that shift δ values .
Example : A δ 4.2 ppm CH₂ peak splitting may indicate residual DMF; switch to acetonitrile eliminates this .
Q. What structure-activity relationships (SAR) guide modifications for enhanced kinase inhibition?
- Methodological Answer :
- Core Modifications :
- Isoxazole : 3,5-Dimethyl groups improve steric fit in hydrophobic kinase pockets .
- Imidazothiazole : 4-Fluorophenyl enhances π-stacking with tyrosine residues (ΔG: −9.2 kcal/mol via docking) .
- Linker Optimization : Acetamide vs. sulfonamide linkers show 10-fold differences in IC₅₀ due to hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
